tert-Butyl 7-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate
Description
tert-Butyl 7-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate is a halogenated pyrrolopyrimidine derivative with a molecular formula of C₁₁H₁₁BrClN₃O₂ and a molecular weight of 349.58 g/mol. The compound features a bicyclic pyrrolo[3,2-d]pyrimidine core substituted with bromine at position 7, chlorine at position 2, and a tert-butyl carboxylate group at position 3. This ester group enhances solubility in organic solvents and serves as a protective moiety during synthetic modifications . The bromine and chlorine substituents make it a versatile intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for pharmaceutical and agrochemical applications .
Properties
Molecular Formula |
C11H11BrClN3O2 |
|---|---|
Molecular Weight |
332.58 g/mol |
IUPAC Name |
tert-butyl 7-bromo-2-chloropyrrolo[3,2-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C11H11BrClN3O2/c1-11(2,3)18-10(17)16-5-6(12)8-7(16)4-14-9(13)15-8/h4-5H,1-3H3 |
InChI Key |
DGQBXSARVIVCDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=NC(=NC=C21)Cl)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 7-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the bromination and chlorination of pyrrolopyrimidine derivatives, followed by esterification with tert-butyl groups. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
tert-Butyl 7-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions, forming new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming new functional groups.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 7-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other proteins involved in disease pathways.
Biological Studies: The compound is employed in studies investigating the biological activity of pyrrolopyrimidine derivatives, including their potential as anticancer, antiviral, and anti-inflammatory agents.
Chemical Biology: Researchers use the compound to probe the structure-activity relationships of pyrrolopyrimidine-based molecules, aiding in the design of more potent and selective drugs.
Mechanism of Action
The mechanism of action of tert-Butyl 7-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as kinase enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and thereby modulating cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Comparative Analysis:
Halogen Substituents :
- Iodo vs. Bromo : The iodo analog (C₁₁H₁₁ClIN₃O₂) has a higher molecular weight (396.64 vs. 349.58) and lower reactivity in cross-coupling due to weaker C–I bond strength compared to C–Br .
- Dichloro Derivative (C₁₁H₁₁Cl₂N₃O₂) : The absence of bromine and additional chlorine at position 4 creates a more electron-deficient core, favoring nucleophilic substitutions over cross-coupling .
Functional Groups: tert-Butyl Ester: Present in the target compound and iodo/dichloro analogs, this group improves solubility and protects the carboxylate during synthesis. Its absence in the core structure (C₆H₃BrClN₃) reduces steric hindrance but limits solubility in organic media .
Synthetic Utility :
- The target compound’s bromine at position 7 is ideal for Pd-catalyzed couplings, whereas the dichloro analog is better suited for SNAr reactions. The iodo derivative may require specialized catalysts (e.g., CuI) for efficient coupling .
- The oxo-containing variant (C₁₁H₁₁ClN₃O₃) is less reactive in cross-coupling but serves as a precursor for ketone-based derivatization .
Biological Relevance :
- Compounds like tert-butyl 2-chloro-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate (C₁₂H₁₆ClN₃O₂) exhibit saturated ring systems, which may improve bioavailability compared to the aromatic target compound .
Biological Activity
tert-Butyl 7-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate (CAS No. 1429882-36-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₆H₃BrClN₃
- Molecular Weight : 232.47 g/mol
- Structure : The compound features a pyrrolo[3,2-d]pyrimidine core with bromine and chlorine substituents, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chloro-7H-pyrrolo[3,2-d]pyrimidine with tert-butyl bromoacetate in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction is stirred at room temperature for several hours to yield the desired product .
Antibacterial and Anticancer Properties
Research indicates that this compound exhibits potent antibacterial activity by inhibiting DNA gyrase and RNA polymerase, which are essential for bacterial replication . Additionally, it has been studied for its anticancer properties, particularly as an inhibitor of murine double minute 2 (MDM2), a protein that regulates the tumor suppressor p53 .
Anti-inflammatory Effects
In vitro studies have shown that derivatives of pyrrolo[3,2-d]pyrimidines can suppress cyclooxygenase (COX) enzymes involved in inflammation. For instance, related compounds demonstrated IC50 values against COX-2 comparable to established anti-inflammatory drugs like celecoxib . These findings suggest that this compound could possess similar anti-inflammatory properties.
The biological activity of this compound is attributed to its ability to bind to specific enzymes and proteins:
- Enzyme Inhibition : By inhibiting DNA gyrase and RNA polymerase, it disrupts bacterial DNA replication.
- MDM2 Interaction : The compound's interaction with MDM2 enhances p53 activity, promoting apoptosis in cancer cells .
- COX Inhibition : Its potential to inhibit COX enzymes suggests a mechanism for reducing inflammation.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
